molecular formula C19H16F3NO3 B2848257 3-(2H-1,3-benzodioxol-5-yl)-1-[2-(trifluoromethyl)benzoyl]pyrrolidine CAS No. 2034494-26-1

3-(2H-1,3-benzodioxol-5-yl)-1-[2-(trifluoromethyl)benzoyl]pyrrolidine

Cat. No.: B2848257
CAS No.: 2034494-26-1
M. Wt: 363.336
InChI Key: UMUOEETVIZBVCD-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-[2-(trifluoromethyl)benzoyl]pyrrolidine is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[2-(trifluoromethyl)benzoyl]pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the pyrrolidine ring. The trifluoromethyl-substituted phenyl group is then introduced through a Friedel-Crafts acylation reaction. The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-[2-(trifluoromethyl)benzoyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 3-(2H-1,3-benzodioxol-5-yl)-1-[2-(trifluoromethyl)benzoyl]pyrrolidine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[2-(trifluoromethyl)benzoyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar in structure due to the presence of a benzoic acid moiety, but differs in functional groups and overall reactivity.

    Cresol: Shares the aromatic ring structure but has different substituents, leading to distinct chemical properties and applications.

    1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid group, making it useful in different types of chemical reactions compared to 3-(2H-1,3-benzodioxol-5-yl)-1-[2-(trifluoromethyl)benzoyl]pyrrolidine.

Uniqueness

The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various fields.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO3/c20-19(21,22)15-4-2-1-3-14(15)18(24)23-8-7-13(10-23)12-5-6-16-17(9-12)26-11-25-16/h1-6,9,13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUOEETVIZBVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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